Decanoylcarnitine
Overview
Description
Decanoylcarnitine is a member of the acylcarnitines class, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through the esterification of decanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, alcohols, and substituted compounds .
Scientific Research Applications
Decanoylcarnitine has several scientific research applications:
Mechanism of Action
Decanoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondrial matrix, where β-oxidation occurs. This process involves the carnitine palmitoyltransferase (CPT) system, which includes CPT I and CPT II enzymes . This compound inhibits the carnitine-acylcarnitine translocase (CACT) component, thereby regulating fatty acid oxidation .
Comparison with Similar Compounds
- Octanoylcarnitine
- Lauroylcarnitine
- Myristoylcarnitine
- Palmitoylcarnitine
- Stearoylcarnitine
Comparison: Decanoylcarnitine is unique due to its medium-chain length, which allows it to be less abundant than short-chain acylcarnitines but more effective in inhibiting CACT compared to longer-chain acylcarnitines . This makes it particularly useful in studying fatty acid metabolism and related disorders .
Properties
CAS No. |
25518-51-8 |
---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1 |
InChI Key |
LZOSYCMHQXPBFU-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoylcarnitine, (+)-; (+)-Decanoylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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